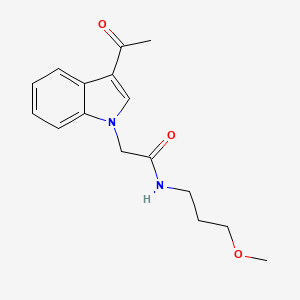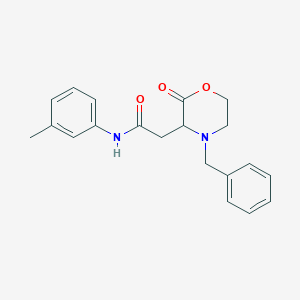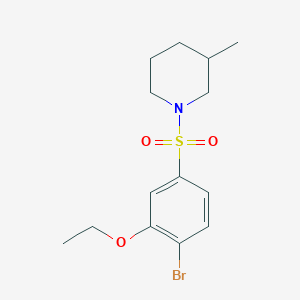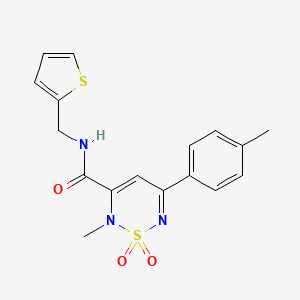![molecular formula C17H14BrNO6 B4605509 ethyl 3-bromo-4-{[(2-nitrobenzoyl)oxy]methyl}benzoate](/img/structure/B4605509.png)
ethyl 3-bromo-4-{[(2-nitrobenzoyl)oxy]methyl}benzoate
Vue d'ensemble
Description
Ethyl 3-bromo-4-{[(2-nitrobenzoyl)oxy]methyl}benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom, a nitro group, and an ester functional group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-{[(2-nitrobenzoyl)oxy]methyl}benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to begin with the bromination of a suitable aromatic precursor, followed by nitration and esterification reactions. For example, the bromination of an aromatic compound can be achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The final esterification step involves the reaction of the brominated and nitrated aromatic compound with ethyl alcohol (ethanol) in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-4-{[(2-nitrobenzoyl)oxy]methyl}benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃).
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂) with a catalyst or metal hydrides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted aromatic compounds.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Ethyl 3-bromo-4-{[(2-nitrobenzoyl)oxy]methyl}benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-4-{[(2-nitrobenzoyl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-4-{[(2-nitrobenzoyl)oxy]methyl}benzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-3-nitrobenzoate: Similar structure but different substitution pattern.
Ethyl 3-bromo-4-nitrobenzoate: Lacks the ester functional group.
Ethyl 3-nitro-4-bromobenzoate: Different positioning of the nitro and bromine groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
ethyl 3-bromo-4-[(2-nitrobenzoyl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO6/c1-2-24-16(20)11-7-8-12(14(18)9-11)10-25-17(21)13-5-3-4-6-15(13)19(22)23/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXFTVGLJHTJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)COC(=O)C2=CC=CC=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-morpholinyl)propyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4605447.png)
![4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4605456.png)
![3-[4-(2,5-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4605463.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4605470.png)

![1-(4-METHOXYPHENYL)-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE](/img/structure/B4605481.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4605482.png)
![N-(3-fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B4605490.png)
![(5-{3-methoxy-4-[(3-methylbenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4605497.png)


![6-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4605516.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4605528.png)

